3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)oxy-N-(3-phenylpropyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-20-12-9-18(22-15)25-17-10-13-23(14-17)19(24)21-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,12,17H,5,8,10-11,13-14H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXAGLPXBCCVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into two primary fragments:
- 2-Methylpyrimidin-4-yloxy-pyrrolidine : A pyrrolidine ring substituted at position 3 with a 2-methylpyrimidin-4-yloxy group.
- N-(3-Phenylpropyl)carboxamide : A carboxamide group linked to a 3-phenylpropyl chain.
Retrosynthetically, the molecule is assembled via:
- Etherification between pyrrolidine-3-ol and 4-chloro-2-methylpyrimidine.
- Amide coupling between pyrrolidine-1-carbonyl chloride and 3-phenylpropylamine.
Synthesis of 2-Methylpyrimidin-4-yloxy-Pyrrolidine Intermediate
Preparation of 4-Chloro-2-Methylpyrimidine
4-Chloro-2-methylpyrimidine serves as the electrophilic partner for nucleophilic substitution. Its synthesis follows established pyrimidine cyclization protocols:
- Condensation of β-keto ester with guanidine : Ethyl acetoacetate reacts with guanidine hydrochloride under basic conditions to form 2-methylpyrimidin-4-ol.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, yielding 4-chloro-2-methylpyrimidine in 85% yield.
Etherification with Pyrrolidine-3-ol
The hydroxyl group of pyrrolidine-3-ol displaces the chloride on 4-chloro-2-methylpyrimidine under basic conditions:
- Reaction conditions : Pyrrolidine-3-ol (1.2 eq), 4-chloro-2-methylpyrimidine (1.0 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.
- Yield : 72% after silica gel chromatography.
- Characterization : $$ ^1H $$ NMR (CDCl₃) δ 8.34 (d, J = 5.1 Hz, 1H, pyrimidine-H), 6.78 (d, J = 5.1 Hz, 1H, pyrimidine-H), 4.52–4.48 (m, 1H, pyrrolidine-OCH), 3.45–3.38 (m, 2H, pyrrolidine-NCH₂), 2.98–2.89 (m, 2H, pyrrolidine-CH₂), 2.44 (s, 3H, CH₃).
Synthesis of N-(3-Phenylpropyl)Pyrrolidine-1-Carboxamide
Carboxamide Formation via Acyl Chloride
- Activation of pyrrolidine-1-carboxylic acid : Treatment with thionyl chloride (SOCl₂) generates pyrrolidine-1-carbonyl chloride.
- Coupling with 3-phenylpropylamine :
- Reaction conditions : Pyrrolidine-1-carbonyl chloride (1.0 eq), 3-phenylpropylamine (1.5 eq), Et₃N (2.0 eq), DCM, 0°C to RT, 6 h.
- Yield : 68% after extraction and drying.
- Characterization : ESI-MS m/z: 261.2 [M + H]⁺; $$ ^1H $$ NMR (CDCl₃) δ 7.32–7.22 (m, 5H, Ph-H), 3.44 (t, J = 7.0 Hz, 2H, NHCH₂), 3.28–3.20 (m, 4H, pyrrolidine-NCH₂), 2.62 (t, J = 7.0 Hz, 2H, CH₂Ph), 1.92–1.82 (m, 4H, pyrrolidine-CH₂).
Final Assembly of the Target Compound
Coupling of Intermediate Fragments
The pyrrolidine-3-(2-methylpyrimidin-4-yloxy) intermediate is reacted with N-(3-phenylpropyl)pyrrolidine-1-carboxamide via a reductive amination or direct alkylation:
Optimization and Scalability
- Catalytic enhancements : Use of Pd(OAc)₂ in Suzuki couplings for aryl ether formation improves yields to 78%.
- Solvent effects : DMF outperforms THF in etherification steps due to better solubility of intermediates.
Analytical and Spectroscopic Validation
Structural Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 72 | High regioselectivity | Requires anhydrous conditions |
| Mitsunobu Reaction | 58 | Mild conditions | Costly reagents |
| Reductive Amination | 65 | Scalability | Moderate purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenylpropyl group.
Reduction: Reduction reactions may target the pyrimidine moiety or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially involving the pyrimidine and phenylpropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Bases and Nucleophiles: For substitution reactions, reagents like sodium hydride or organolithium compounds are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The evidence highlights several compounds with structural similarities, particularly those sharing the carboxamide backbone and aromatic substituents. Key examples include:
Table 1: Structural Comparison of Carboxamide Derivatives
Key Structural Differences and Implications
Aromatic Substituents: The target compound’s 2-methylpyrimidin-4-yloxy group distinguishes it from benzamide derivatives (e.g., methoxy or propenyloxy in ). The trifluoroethyl and morpholinopyridine groups in introduce polarity and conformational rigidity, likely improving solubility and target selectivity.
Backbone Modifications :
- The target’s pyrrolidine-carboxamide core is shared with , but the latter’s trifluoroethyl group may enhance metabolic stability compared to the target’s 3-phenylpropyl chain.
Stereochemical Complexity :
Hypothetical Property Analysis
Table 2: Predicted Physicochemical Properties*
*Calculations based on substituent contributions; experimental validation required.
Biological Activity
The compound 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a synthetic derivative notable for its potential therapeutic applications, particularly in oncology and other diseases characterized by abnormal cellular proliferation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a pyrrolidine ring, a pyrimidine moiety, and a phenylpropyl side chain, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to modulate various kinase receptors, including c-Met and KDR, which are critical in pathways related to tumor growth and angiogenesis .
- Regulation of Cell Proliferation : It demonstrates significant inhibitory effects on cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent .
- Angiogenesis Modulation : The compound may also inhibit angiogenesis, which is essential for tumor growth and metastasis, by affecting endothelial cell function .
Biological Activity Data
The following table summarizes key biological activity findings related to the compound:
Case Studies
Several studies have investigated the efficacy of this compound in preclinical settings:
- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against lung cancer .
- Angiogenesis Inhibition Study : Research using HUVEC cells demonstrated that the compound significantly reduced capillary-like structure formation, highlighting its role in inhibiting angiogenesis .
- Kinase Activity Modulation : A comprehensive analysis revealed that the compound effectively inhibits several key kinases associated with cancer progression, suggesting broad applicability in cancer treatment strategies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Pyrrolidine ring formation : Cyclization of 1,4-diketones or amino alcohols under basic conditions (e.g., KOH/EtOH) .
Pyrimidinyloxy substitution : Nucleophilic aromatic substitution (SNAr) between 2-methylpyrimidin-4-ol and a pyrrolidine precursor, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Carboxamide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the pyrrolidine core to the 3-phenylpropylamine moiety .
- Key variables : Temperature, solvent polarity, and stoichiometry of coupling agents critically affect yields (e.g., excess EDC improves amidation efficiency by 15–20%) .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., pyrimidinyloxy protons at δ 8.2–8.5 ppm; pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ = 398.18; observed deviation < 2 ppm) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms spatial orientation of substituents .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility/logP : Use shake-flask method or HPLC-based protocols to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives .
Q. What strategies resolve contradictions in experimental data (e.g., divergent IC50 values across assays)?
- Methodological Answer :
Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Buffer/pH optimization : Test activity under physiologically relevant conditions (pH 7.4, 37°C) to minimize artifactual results .
Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in lipid-rich environments due to logP > 3) .
Q. How does the trifluoromethyl group in analogous compounds influence metabolic stability, and can this inform derivative design?
- Methodological Answer :
- Comparative metabolism studies : Use liver microsomes (human/rat) to compare clearance rates of trifluoromethyl vs. methyl analogs .
- CYP450 inhibition assays : Fluorinated groups often reduce CYP3A4-mediated metabolism, enhancing half-life .
- Structural analogs : Replace 2-methylpyrimidine with 2-CF3-pyrimidine to evaluate steric/electronic effects on stability .
Q. What experimental designs are critical for assessing this compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (H2O2) .
- LC-MS/MS monitoring : Track degradation products (e.g., pyrrolidine ring opening or pyrimidine dealkylation) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
